

A Comprehensive Technical Guide to Boc-D-Thr-OH for Peptide Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Boc-D-Thr-OH*

Cat. No.: *B558442*

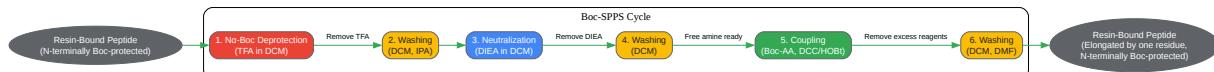
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of N- α -tert-Butoxycarbonyl-D-threonine (**Boc-D-Thr-OH**), a critical building block in solid-phase peptide synthesis (SPPS). This document outlines its physicochemical properties, detailed experimental protocols for its application, and potential challenges encountered during its use.

Core Physicochemical and Technical Data

Boc-D-Thr-OH is a derivative of the amino acid D-threonine, where the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group. This protection strategy is fundamental to the Boc/Bzl protection scheme in peptide synthesis, allowing for the stepwise assembly of peptide chains.


Property	Value	Reference
CAS Number	55674-67-4	[1]
Molecular Weight	219.23 g/mol	[1]
Molecular Formula	C ₉ H ₁₇ NO ₅	[1]
Appearance	White to slight yellow to beige powder	[1]
Melting Point	Approx. 80-82 °C (based on L-isomer)	
Optical Rotation	α 25/D (c=2 in Acetic Acid): +7.5 to +10.5 °	
Solubility	Clearly soluble in DMF (1 mmole in 2 ml)	
Primary Application	Boc Solid-Phase Peptide Synthesis (SPPS)	
Storage Temperature	2-30°C	

Experimental Protocols: Boc Solid-Phase Peptide Synthesis (SPPS)

The primary application of **Boc-D-Thr-OH** is in Boc-SPPS, a cyclical process for synthesizing peptides from the C-terminus to the N-terminus on a solid resin support. The Boc group provides temporary protection for the N_α-amino group and is removed by a moderately strong acid, while side-chain protecting groups are typically benzyl-based and require a much stronger acid for removal.

General Workflow of a Boc-SPPS Cycle

The synthesis involves a repetitive cycle of deprotection, neutralization, and coupling for each amino acid added to the peptide chain.

[Click to download full resolution via product page](#)

Caption: The cyclical workflow of Boc Solid-Phase Peptide Synthesis (SPPS).

Detailed Manual Boc-SPPS Protocol (0.1 mmol scale)

- **Resin Swelling:**
 - Place the appropriate resin (e.g., 200 mg of Merrifield resin, 0.5 mmol/g loading) in a fritted reaction vessel.
 - Add dichloromethane (DCM, ~5 mL) and agitate for 30 minutes to swell the resin, then drain the solvent.
- **Να-Boc Deprotection:**
 - Add a solution of 50% trifluoroacetic acid (TFA) in DCM (~5 mL) to the resin.
 - Agitate for 1-2 minutes and drain.
 - Add a fresh portion of 50% TFA in DCM and agitate for an additional 20-25 minutes.
 - Drain the solution.
- **Washing:**
 - Wash the resin thoroughly to remove residual TFA and byproducts.
 - Perform the following washes by adding the solvent, agitating for 1 minute, and draining:
 - DCM (3 x 5 mL)

- Isopropanol (IPA) (2 x 5 mL)
- DCM (3 x 5 mL)

• Neutralization:

- To deprotonate the N-terminal ammonium salt to a free amine, add a solution of 10% diisopropylethylamine (DIEA) in DCM (~5 mL).
- Agitate for 2 minutes and drain. Repeat this step once more.
- Wash the resin with DCM (3 x 5 mL).
- In situ neutralization protocols, where the base is added directly to the coupling mixture, can also be employed.

• Amino Acid Coupling (DCC/HOBt Activation):

- In a separate vial, dissolve the **Boc-D-Thr-OH** (0.3 mmol, 3 equivalents) and 1-Hydroxybenzotriazole (HOBt) (0.3 mmol, 3 equivalents) in a minimal amount of N,N-Dimethylformamide (DMF).
- Add N,N'-Dicyclohexylcarbodiimide (DCC) (0.3 mmol, 3 equivalents) dissolved in DCM.
- Allow the activation to proceed for 10-15 minutes at 0°C.
- Filter the solution to remove the dicyclohexylurea (DCU) precipitate and add the filtered, pre-activated amino acid solution to the neutralized resin.
- Agitate the reaction mixture for 1-2 hours at room temperature.
- Monitor the reaction completion using a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates a complete coupling.

• Final Washing:

- Drain the coupling solution.
- Wash the resin with DCM (3 x 5 mL) and DMF (2 x 5 mL).

This cycle is repeated until the desired peptide sequence is assembled.

Final Cleavage and Deprotection

After the synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups are removed. This is typically achieved using a strong acid like anhydrous hydrogen fluoride (HF).

- "Low-High" HF Method:
 - Low HF Step: The peptide-resin is treated with a mixture of HF/DMS (1:3 v/v) in the presence of a scavenger like p-cresol. This step removes many side-chain protecting groups while leaving the peptide attached to the resin.
 - High HF Step: Following the low HF step, the resin is treated with neat anhydrous HF to cleave the peptide from the resin.

Potential Side Reactions and Considerations

While Boc-SPPS is a robust methodology, several side reactions can occur. When incorporating **Boc-D-Thr-OH**, researchers should be aware of the following:

- N → O Acyl Shift: Peptides containing serine or threonine can undergo an N-to-O acyl shift when treated with strong acids. This reaction is reversible upon treatment with a base.
- Aggregation: Hydrophobic sequences are prone to aggregation, which can lead to incomplete deprotection and coupling reactions. If aggregation occurs, switching to a different solvent like N-methylpyrrolidone (NMP), sonicating the reaction mixture, or coupling at a higher temperature may be beneficial.
- Diketopiperazine Formation: This side reaction is most common at the dipeptide stage and can be suppressed by using in situ neutralization protocols.
- Aspartimide Formation: For sequences containing aspartic acid, aspartimide formation can be a significant issue, leading to a mixture of byproducts.

The choice of resin is also critical. While Merrifield resin is classic for Boc-SPPS, its linkage can be partially cleaved during the TFA deprotection steps, leading to peptide loss. PAM resins offer

greater stability to TFA, reducing these losses.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Boc-D-Thr-OH Novabiochem 55674-67-4 [sigmaaldrich.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to Boc-D-Thr-OH for Peptide Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b558442#boc-d-thr-oh-cas-number-and-molecular-weight>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com